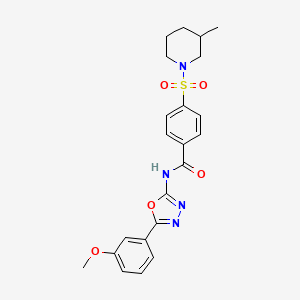

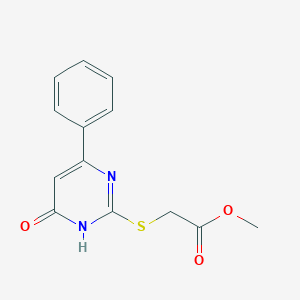

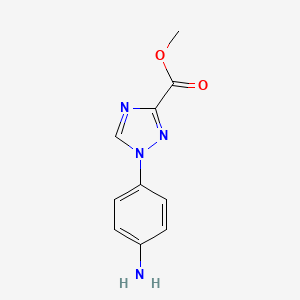

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” is a derivative of dihydropyrimidinones . Dihydropyrimidinones are known for their wide spectrum of biological activities . They are synthesized via the Biginelli reaction .

Synthesis Analysis

The synthesis of “Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” involves alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate . The reaction is carried out in ethanol in the presence of sodium ethoxide . A good yield of the compound was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .Molecular Structure Analysis

The dihydropyrimidine ring in the molecule adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

“Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate” reacts with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afford 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4 (3 H )-ones, respectively .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate is synthesized via the Biginelli reaction , a versatile method for constructing highly functionalized heterocycles. This compound exhibits potential pharmacological effects, particularly in anticancer drug development . Researchers investigate its activity as an inhibitor of kinesin-5, a protein involved in mitosis. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis.

Antiepileptic Properties

Structurally similar to phenobarbital, dihydropyrimidines (including our compound) have shown promise as antiepileptic agents . Their potential lies in modulating neuronal activity and preventing seizures.

Agrochemicals and Plant Growth Regulators

Indole derivatives, including those containing pyrimidine moieties, have diverse biological applications. While not directly studied for plant growth regulation, exploring its effects on plant hormones or signaling pathways could be intriguing .

Mecanismo De Acción

It’s worth noting that pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit a range of biological activities, such as anticancer, antitubercular, and anti-hiv activities . These activities are likely due to their interaction with various biochemical pathways in the body.

Propiedades

IUPAC Name |

methyl 2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-12(17)8-19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVXGFCBECGWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)

![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)

![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2604643.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)

![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)